molecular formula C8H12N2 B7804564 (R)-4-(1-Aminoethyl)aniline

(R)-4-(1-Aminoethyl)aniline

Cat. No.: B7804564
M. Wt: 136.19 g/mol
InChI Key: CDSPOZXUDJUBEZ-ZCFIWIBFSA-N
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Description

®-4-(1-Aminoethyl)aniline is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of an amino group attached to an ethyl group, which is further connected to an aniline ring. The ®-configuration indicates that the compound is one of the enantiomers, which means it has a specific three-dimensional arrangement that is not superimposable on its mirror image.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Aminoethyl)aniline can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, ®-4-(1-Nitroethyl)aniline, using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, and yields the desired amine product .

Another method involves the chemoselective synthesis of β-enaminones from ynones and aminoalkyl-anilines under metal-free conditions. This strategy employs the aza-Michael addition of aminoalkyl-anilines to ynones, resulting in high yields of the desired product .

Industrial Production Methods

Industrial production of ®-4-(1-Aminoethyl)aniline often involves large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to reduce the nitro group to an amino group. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Aminoethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4) or nitric acid (HNO3), as catalysts.

Major Products Formed

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted aniline derivatives, depending on the electrophile used.

Scientific Research Applications

®-4-(1-Aminoethyl)aniline has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ®-4-(1-Aminoethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. For example, it can act as an agonist or antagonist in receptor-mediated signaling pathways, modulating cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(1-Aminoethyl)aniline
  • 4-(1-Aminoethyl)aniline (racemic mixture)
  • 4-(1-Nitroethyl)aniline

Uniqueness

®-4-(1-Aminoethyl)aniline is unique due to its specific ®-configuration, which imparts distinct stereochemical properties. This enantiomer can exhibit different biological activities and selectivities compared to its (S)-counterpart or the racemic mixture. The chiral nature of the compound makes it valuable in asymmetric synthesis and chiral resolution processes .

Properties

IUPAC Name

4-[(1R)-1-aminoethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,9-10H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSPOZXUDJUBEZ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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